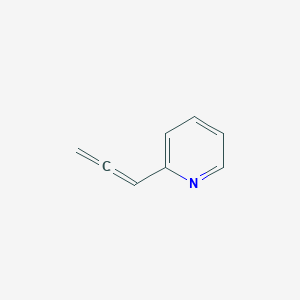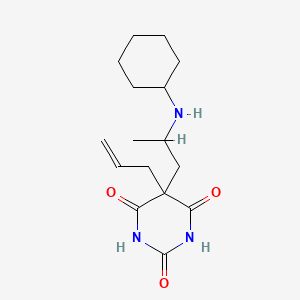
5-Allyl-5-(2-(cyclohexylamino)propyl)barbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Allyl-5-(2-(cyclohexylamino)propyl)barbituric acid is a derivative of barbituric acid, a compound known for its central role in the development of barbiturate drugs Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and hypnotic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-5-(2-(cyclohexylamino)propyl)barbituric acid typically involves the following steps:
Formation of Barbituric Acid Core: The initial step involves the synthesis of barbituric acid, which can be achieved by the condensation of urea with malonic acid in the presence of a strong acid or base.
Introduction of Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Addition of Cyclohexylamino Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Allyl-5-(2-(cyclohexylamino)propyl)barbituric acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carbonyl groups in the barbituric acid core can be reduced to form hydroxyl groups.
Substitution: The cyclohexylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable leaving group.
Major Products
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted barbituric acid derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its sedative and hypnotic properties, similar to other barbiturates.
Industry: Potential use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Allyl-5-(2-(cyclohexylamino)propyl)barbituric acid likely involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedation and hypnosis. The molecular targets include various subunits of the GABA receptor, and the pathways involved are related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Similar Compounds
- 5-Allyl-5-(2-methylallyl)barbituric acid
- 5-Allyl-5-phenylbarbituric acid
- 5-Allyl-5-butylbarbituric acid
Uniqueness
5-Allyl-5-(2-(cyclohexylamino)propyl)barbituric acid is unique due to the presence of the cyclohexylamino group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other barbiturates. This structural variation can influence its binding affinity to GABA receptors and its overall efficacy as a sedative or hypnotic agent.
Properties
CAS No. |
52116-27-5 |
|---|---|
Molecular Formula |
C16H25N3O3 |
Molecular Weight |
307.39 g/mol |
IUPAC Name |
5-[2-(cyclohexylamino)propyl]-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H25N3O3/c1-3-9-16(13(20)18-15(22)19-14(16)21)10-11(2)17-12-7-5-4-6-8-12/h3,11-12,17H,1,4-10H2,2H3,(H2,18,19,20,21,22) |
InChI Key |
AMNCJCPIBOZGHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(C(=O)NC(=O)NC1=O)CC=C)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3S,8R,10S,12R,13S,14S)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B12820560.png)

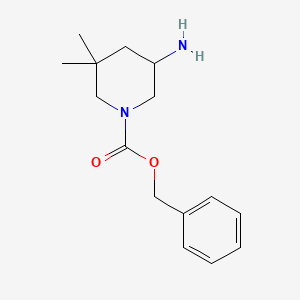

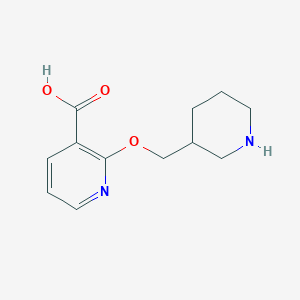
![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B12820600.png)

![Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosin e](/img/structure/B12820609.png)

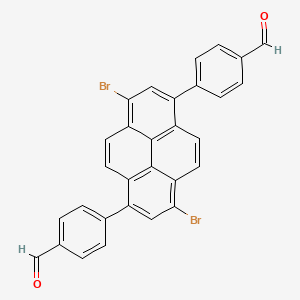
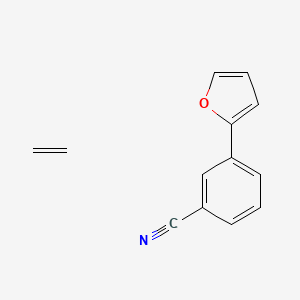

![tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate](/img/structure/B12820644.png)
